Aluminum telluride
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/2Al.3Te | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRTUZSQWNRQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al]=[Te].[Al]=[Te].[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Te3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid; [Pfaltz and Bauer MSDS] | |
| Record name | Aluminum telluride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
12043-29-7 | |
| Record name | Aluminum telluride (Al2Te3) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.751 | |
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Synthesis and Fabrication Methodologies for Aluminum Telluride
Bulk Material Synthesis
The creation of bulk aluminum telluride typically involves processes that can be broadly categorized into high-temperature reactions, solid-state approaches, and melt-based methods.
High-Temperature Reaction Pathways
High-temperature synthesis is a fundamental approach for producing this compound. This method often involves the direct reaction of elemental aluminum and tellurium at elevated temperatures. For instance, Al2Te3 can be formed by reacting aluminum and tellurium at 1000°C. matltech.com The reaction is typically carried out in a controlled environment, such as in evacuated and sealed quartz ampoules, to prevent oxidation and ensure the purity of the final product. avestia.com The process involves slowly heating the elemental mixture to a temperature above the melting point of the components to facilitate a homogeneous reaction. avestia.com The stoichiometry of the reactants is crucial in determining the final compound, with the Al-Te binary system also containing other intermediate phases like AlTe and Al2Te5. matltech.com
Solid-State Synthesis Approaches
Solid-state reaction is another key method for synthesizing bulk this compound and related compounds. This technique involves the heating of solid reactants at temperatures high enough to allow for diffusion and reaction to occur, but below their melting points. Polycrystalline specimens of materials incorporating this compound, such as CuIr2−xAlxTe4, have been prepared using classical solid-state phase reactions. iphy.ac.cn In some applications, pre-synthesized Al2Te3 is used as a doping agent in the solid-state synthesis of other materials, like Cd1-xZnxTe crystals. arxiv.org The synthesis of ternary aluminum chalcogenides, such as LiAlTe2, also utilizes solid-state reactions, where a mixture of starting materials, which can include Al2Te3, is heated to high temperatures (e.g., 800 °C) for an extended period to ensure complete reaction and formation of the desired crystalline phase. lookchem.com
Melt-Based Growth Methods
Melt-based techniques are employed for the synthesis and purification of this compound, particularly when high-purity crystals are required. These methods involve the melting of the constituent elements or the compound itself, followed by controlled solidification.
Melt-quenching is a method used to produce both amorphous and crystalline materials by rapidly cooling a molten mixture. In the context of telluride-based materials, this technique involves heating the constituent elements to a high temperature to form a homogenous melt, followed by rapid quenching in a cooling medium like water. chalcogen.ronih.gov For example, alloys in the Al-Te system have been prepared by heating aluminum and tellurium in quartz ampoules, holding the melt at a high temperature to ensure homogeneity, and then quenching it in water. avestia.commdpi.com This rapid cooling can lead to the formation of metastable phases and specific microstructures. nih.gov
Distillation is a crucial technique for the purification of aluminum and the separation of aluminum-tellurium melts. mdpi.comresearchgate.net This process leverages the differences in vapor pressures of the components in the Al-Te system. mdpi.comresearchgate.net Studies have shown that aluminum can be effectively purified from Al2Te3 and tellurium through vacuum distillation at temperatures above 1273 K. mdpi.comresearchgate.net Under these conditions, the vapor phase is predominantly composed of Al2Te3, allowing for its separation from the less volatile aluminum. avestia.com The efficiency of the distillation process is dependent on the pressure, with vacuum conditions being essential for lowering the boiling points and facilitating the separation. avestia.commdpi.com This method is particularly relevant for refining secondary aluminum raw materials that may be contaminated with tellurium. mdpi.commdpi.com
Thin Film Deposition Techniques
The fabrication of this compound thin films is essential for its application in electronic and optoelectronic devices. Various deposition techniques are employed to create thin layers of Al2Te3 on different substrates.
One notable method is electrodeposition , a cost-effective approach for synthesizing this compound thin films. In a reported procedure, thin films were grown on conductive FTO glass substrates at various anodic potentials. researchgate.net This process utilized aluminum sheets as the source for Al³⁺ cations and a Na₂TeO₃ solution for Te²⁻ anions. researchgate.net
Another significant technique is sputtering , where a high-purity this compound target is used to deposit thin films. samaterials.com This physical vapor deposition method is suitable for producing uniform and high-quality films for applications in semiconductors, surface coatings, and microelectronics. samaterials.com
Atomic Layer Deposition (ALD) is a more advanced technique that allows for highly conformal deposition of thin films with atomic-level precision. While the development of suitable tellurium precursors has been a challenge, breakthroughs have enabled the ALD of metal tellurides. acs.org This method is particularly advantageous for applications requiring uniform coating on complex, high-aspect-ratio structures. acs.org
Thermal Vacuum Evaporation Techniques
Thermal vacuum evaporation is a physical vapor deposition (PVD) process utilized for producing thin films of this compound. samaterials.comattelements.com This technique involves heating high-purity this compound source material, typically in the form of pellets, pieces, or powder, within a high-vacuum environment. heegermaterials.com The material evaporates and subsequently condenses onto a substrate, forming a thin film. researchgate.net
High-purity Al₂Te₃ evaporation materials, with purity levels reaching up to 99.9995%, are crucial for this process to ensure the production of high-quality deposited films with reliable properties. samaterials.comsputtertargets.net The source material is often packaged in vacuum-sealed plastic bags to prevent contamination and preserve its quality during storage and transport. samaterials.comheegermaterials.com
The resulting this compound thin films are used in a variety of applications, including the fabrication of semiconductor devices like transistors and diodes. samaterials.com They also serve as components in optoelectronic devices such as photodetectors, LEDs, and laser diodes, and are used for infrared optics in thermal imaging systems. samaterials.com
| Property | Value/Description | Reference |
|---|---|---|
| Compound Formula | Al₂Te₃ | samaterials.com |
| Purity | Up to 99.9995% | sputtertargets.net |
| Appearance | Dark grey or black solid | samaterials.com |
| Melting Point | ~900 °C | samaterials.com |
| Available Forms | Pellets, pieces, powder | heegermaterials.com |
| Primary Use | Thin film deposition | samaterials.com |
Chemical Vapor Deposition (CVD) and its Variants
Chemical Vapor Deposition (CVD) is a versatile method for synthesizing this compound and producing thin films. assignmentpoint.com The process involves introducing precursor gases into a reaction chamber where they decompose and react at the surface of a heated substrate to form the desired material. wikipedia.org CVD is noted for its ability to produce uniform, high-purity films. researchgate.net The properties of the resulting material can be influenced by factors such as the choice of precursors, substrate, and temperature. nih.gov
Metalorganic Chemical Vapor Deposition (MOCVD)
Metalorganic Chemical Vapor Deposition (MOCVD), also known as Metalorganic Vapour-Phase Epitaxy (MOVPE), is a sophisticated variant of CVD used to grow high-quality crystalline layers and complex semiconductor multilayer structures. wikipedia.orgontosight.ai This technique uses metalorganic compounds as precursors. For instance, in the growth of III-V semiconductors, a metalorganic can serve as the group III precursor, while a hydride is used for the group V precursor. wikipedia.org The precursors are transported via a carrier gas into a reactor where they undergo pyrolysis near the heated substrate, leading to the deposition of a thin film. wikipedia.org
MOCVD offers precise control over film thickness and composition, making it suitable for creating advanced electronic and optoelectronic devices. acs.orguniversitywafer.com While specific precursors for Al₂Te₃ MOCVD are not detailed in the provided results, the general methodology involves selecting appropriate aluminum and tellurium-containing metalorganic compounds, such as dimethylaluminum hydride (DMAH) or trimethylaluminum (B3029685) (TMA) for aluminum, and various organotellurium compounds like dimethyl telluride (DMTe) or diethyl telluride (DETe) for tellurium. wikipedia.orgresearchgate.net The technique has been successfully used to grow other telluride-based materials, such as Bi₂Te₃ and Sb₂Te₃, demonstrating its applicability for this class of compounds. acs.orgrjes.iq
Selective Chemical Vapor Deposition for Nanoscale Architectures
Selective Chemical Vapor Deposition (CVD) is an advanced fabrication technique capable of producing nanoscale structures with high precision. umn.edu This method leverages the differential reactivity of a chemical precursor on patterned surfaces. A notable application of this technique is the fabrication of aluminum nanostructures using an atomic hydrogen resist on a silicon (Si(001)) surface. umn.edu
The process begins by terminating the silicon surface with a layer of monohydride. A scanning tunneling microscope (STM) is then used to selectively desorb the hydrogen atoms, creating patterns of bare silicon. umn.edu The surface is subsequently exposed to a precursor gas, such as Dimethylaluminum hydride (DMAH). The high selectivity of the precursor ensures that aluminum deposition occurs only on the bare, uncovered regions of the silicon, while no deposition occurs on the hydrogen-terminated areas. umn.edu This method has been used to create aluminum features as small as 2 nanometers, demonstrating its power for building nanoscale architectures. umn.edu
| Parameter | Description | Reference |
|---|---|---|
| Substrate | Si(001) | umn.edu |
| Resist | Atomic Hydrogen (monohydride layer) | umn.edu |
| Patterning Tool | Scanning Tunneling Microscope (STM) | umn.edu |
| Precursor | Dimethylaluminum hydride (DMAH) | umn.edu |
| Growth Temperature | 150-300 °C | umn.edu |
| Result | Al nanostructures with features < 4 nm | umn.edu |
Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy (MBE) is a high-precision thin-film deposition technique used to grow high-purity, single-crystal layers (epitaxy) of materials like this compound. ontosight.aiontosight.aispbremner.com The process takes place in an ultra-high vacuum environment, where beams of atoms or molecules of the constituent elements are directed from thermal sources onto a heated crystalline substrate. spbremner.com For the growth of Al₂Te₃, this would involve beams of aluminum and tellurium. spbremner.com
By precisely controlling the substrate temperature and the flux (arrival rate) of the molecular beams, MBE allows for exquisite control over the growth rate, film thickness, and composition at the atomic level. spbremner.com This level of control is essential for fabricating complex, multilayered semiconductor heterostructures. arxiv.org In-situ diagnostic tools like Reflective High-Energy Electron Diffraction (RHEED) are used to monitor the crystal growth in real-time. spbremner.com MBE has been employed to grow various telluride compounds, including aluminum-doped zinc telluride (ZnTe:Al) and transition metal tellurides, highlighting its capability for producing high-quality crystalline films for advanced electronic and quantum device research. researchgate.netresearchgate.net
Electrodeposition Methodologies
Electrodeposition is a solution-based method for synthesizing thin films of materials like this compound. researchgate.net This technique involves applying a potential between electrodes in an electrolyte solution containing ions of the desired elements. For the synthesis of Al₂Te₃, thin films have been engineered by applying anodic potentials between 2 and 12 volts on conductive fluorine-doped tin oxide (FTO) glass substrates. researchgate.net In this setup, aluminum sheets can serve as the source of Al³⁺ cations, while a solution such as Na₂TeO₃ provides the Te²⁻ anions. researchgate.net
This method is considered cost-effective and relatively simple compared to vapor-phase techniques. sjsu.edu It is also adaptable for fabricating nanowires by using pre-patterned templates, such as nanoporous anodic alumina (B75360) membranes (AAM). rsc.orgacs.org The template-assisted approach allows for the growth of high-aspect-ratio nanowire arrays, which are of interest for thermoelectric applications. sjsu.eduacs.org The composition and properties of the deposited material can be controlled by adjusting parameters like the electrolyte composition, pH, and the applied potential or current density. sjsu.edursc.org
Sputtering Techniques for Film Fabrication
Sputtering is a physical vapor deposition (PVD) technique widely used to deposit thin films of this compound. nanorh.com The process involves bombarding a solid source material, known as a sputtering target, with high-energy ions (usually argon) in a vacuum chamber. americanelements.comattelements.com This bombardment ejects atoms from the target, which then travel and deposit onto a substrate, forming a uniform thin film. samaterials.com
Nanostructure Synthesis
Hydrothermal and Solvothermal Approaches
Hydrothermal and solvothermal methods are prevalent, solution-based techniques for synthesizing a variety of inorganic nanostructures, including metal tellurides. rsc.orgnih.gov These methods are valued for their ability to produce crystalline materials at relatively low temperatures and offer control over the size and shape of the resulting nanostructures. rsc.orgnih.govnih.gov The fundamental difference between the two lies in the solvent used; hydrothermal synthesis employs water, while solvothermal synthesis uses non-aqueous organic solvents. rsc.org
In a typical process, precursors of the desired elements are dissolved in the solvent within a sealed, heated vessel known as an autoclave. researchgate.net The elevated temperature and pressure facilitate the reaction and crystallization. For metal tellurides, this often involves using a metal salt and a tellurium source. To prevent the formation of metal oxides, which can be a challenge due to the high oxygen affinity of the components, reducing agents like hydrazine (B178648) or sodium borohydride (B1222165) are often necessary. nih.gov
While literature specifically detailing the hydrothermal synthesis of this compound (Al₂Te₃) nanostructures is limited, the method has been successfully applied to a wide range of other metal tellurides. For instance, Bi₂Te₃ nanotubes have been synthesized hydrothermally using sodium borohydride as a reducing agent. nih.gov A general solvothermal approach has also been developed to create nanotubes of Bi₂Te₃, PbTe, CuₓTe, and Ag₂Te, where pre-formed tellurium nanotubes act as sacrificial templates. rsc.org Similarly, solvothermal methods have been used to produce indium telluride (In₂Te₃) hierarchical structures and crystalline 2D bismuth telluride nanoplates. researchgate.netaip.org These examples demonstrate the versatility of hydrothermal and solvothermal strategies for creating complex telluride nanostructures, suggesting their potential applicability for this compound synthesis.
Colloidal Hot-Injection Synthesis for Nanowires
The colloidal hot-injection method is a widely-used technique for producing monodisperse semiconductor nanocrystals, including nanowires of metal tellurides. a2bchem.com This approach separates the nucleation and growth phases of crystal formation to achieve uniform size and shape. The process involves the rapid injection of one or more precursors into a hot solvent containing coordinating ligands. This sudden introduction of precursors raises their concentration above the nucleation threshold, causing a short, homogenous burst of nucleation. The temperature is then typically lowered to a point where further nucleation is unfavorable, allowing the existing nuclei to grow steadily via diffusion of monomers from the solution.
This method has been successfully employed to synthesize nanowires of various telluride materials. For example, lead telluride (PbTe) nanowires have been produced using this technique. researchgate.net The synthesis of tellurium (Te) nanowires via a hot-injection colloidal method has also been reported, using tellurium oxide (TeO₂) as the tellurium source, ethylene (B1197577) glycol as the solvent, and ascorbic acid as a reducing agent. a2bchem.com While specific reports on this compound nanowire synthesis via hot-injection are not prominent, the established success of this method for other tellurides makes it a relevant and powerful strategy for exploration.
Strategies for Morphology and Aspect Ratio Control
Controlling the morphology, such as the aspect ratio (length-to-diameter ratio) of nanowires, is critical for tailoring their electronic and optical properties for specific applications. Several strategies have been developed to achieve this control during the synthesis of telluride nanostructures.
Key parameters that can be adjusted in vapor-phase and solution-phase methods include:
Reaction Temperature and Time: In the synthesis of tellurium nanowires, adjusting the growth temperature and duration can control the degree of supersaturation, which in turn influences whether growth is favored along the longitudinal or radial axis, thereby affecting the aspect ratio. a2bchem.com
Surfactants and Capping Agents: In colloidal syntheses, surfactants play a crucial role. For example, in the synthesis of tellurium nanowires, varying the amounts of polyvinylpyrrolidone (B124986) (PVP) as a surfactant and ascorbic acid as a reducing agent allowed for the successful control of the nanowire aspect ratio, achieving values from 28.0 to 55.4. a2bchem.com PVP acts as a directing agent, influencing the growth pattern of the nanocrystals.
Precursor Concentration and pH: The concentration of reactants and the pH of the solution can significantly impact the final morphology. In the hydrothermal synthesis of tellurium nanostructures, the presence or absence of NaOH was found to determine whether nanotubes or nanorods were formed.
Below is a data table summarizing the controlled synthesis of Tellurium (Te) nanowires using a hot-injection colloidal method, demonstrating morphology control.
| Surfactant (PVP) | Reducing Agent (Ascorbic Acid) | Avg. Length (μm) | Avg. Diameter (nm) | Resulting Aspect Ratio |
|---|---|---|---|---|
| 0.1 g | 0.75 mL | 1.15 ± 0.03 | 41.0 ± 3.0 | 28.0 ± 2.7 |
| 0.2 g | 1.5 mL | 1.54 ± 0.07 | 27.8 ± 3.7 | 55.4 |
Advanced Synthetic Chemistry Routes
Single Molecular Precursor Design and Application
The single molecular precursor (or single-source precursor, SSP) approach is an advanced strategy for the fabrication of high-purity compound materials like metal tellurides. uni-due.de In this method, a single, specially designed molecule contains all the necessary elements (e.g., aluminum and tellurium) in a predefined stoichiometric ratio, often linked by chemical bonds. uni-due.de This precursor is then decomposed, typically via thermolysis, to yield the desired material.
The primary advantages of the SSP approach over dual-source methods include:
Stoichiometric Control : The fixed ratio of elements in the precursor molecule helps ensure the formation of a phase-pure material.
Lower Decomposition Temperatures : Precursors can be designed to decompose at lower temperatures than the boiling points of the individual elements.
Reduced Toxicity : It avoids the use of highly toxic and pyrophoric reagents like hydrogen telluride (H₂Te) or dimethylcadmium (B1197958) that are common in conventional MOVPE (Metal-Organic Vapour Phase Epitaxy). uni-due.de
Organoaluminum complexes with bonds to tellurium are of interest as potential single-source precursors for depositing Al₂Te₃ thin films. uni-due.de This approach has been demonstrated for analogous gallium and indium tellurides. uni-due.de For example, complexes of imino-bis(diisopropylphosphine telluride) have been used as SSPs to generate thin films of CdTe, Sb₂Te₃, and In₂Te₃ via aerosol-assisted chemical vapor deposition (AACVD). The design of these precursor molecules is a significant challenge, requiring careful synthesis to create stable compounds that decompose cleanly into the desired binary or ternary material. uni-due.de
Ambient Condition Synthesis of Novel Al-Te Bonds
The synthesis of compounds under ambient conditions—that is, at room temperature and standard pressure—is a major goal in green chemistry as it reduces energy consumption and simplifies procedures. While high temperatures are typically required for the formation of robust inorganic materials like this compound, recent advances in molecular chemistry have demonstrated the possibility of creating novel bonds involving aluminum under mild or ambient conditions.
Specifically, the synthesis of molecular this compound compounds with terminal Al=Te double bonds has been achieved at room temperature. d-nb.info In one study, a dimeric this compound was treated with an N-heterocyclic carbene (NHC) in excess, which led to the isolation of a monomeric this compound, (IMe₄)₂Al(Tipp)=Te, featuring a tetracoordinate aluminum center and a terminal Al=Te bond. d-nb.info This reaction proceeds at room temperature, showcasing that with appropriate stabilizing ligands, the formation of Al-Te bonds is possible without thermal activation. d-nb.info
Another study reports the synthesis of both an aluminum selenide (B1212193) and an this compound, stabilized by a bulky carbazolyl ligand and an N-heterocyclic carbene, under ambient conditions. researchgate.net These compounds were formed through the oxidation of a ligand-stabilized aluminum(I) precursor with elemental selenium and tributylphosphine (B147548) telluride ((nBu)₃P=Te), respectively. researchgate.net While these molecular compounds are distinct from the bulk Al₂Te₃ solid, their synthesis under ambient conditions represents a significant step forward in the chemistry of aluminum-chalcogen bonding and opens pathways for developing low-energy routes to Al-Te materials. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a rapidly emerging technique for the production of inorganic nanostructures, including metal chalcogenides. americanelements.com This method utilizes microwave energy to heat reactants, which can dramatically reduce reaction times from hours or even days to mere minutes. wikipedia.orgfishersci.ca The process relies on the direct interaction of microwaves with polar molecules or ions in the reaction mixture, leading to rapid and uniform heating. americanelements.com This homogeneous heating can result in cleaner products, higher yields, and smaller, more uniform particle sizes compared to conventional heating methods. wikipedia.org
While direct literature on the microwave-assisted synthesis of this compound is sparse, the principles can be understood from the synthesis of other metal tellurides, such as bismuth telluride (Bi2Te3). In a typical microwave-assisted polyol synthesis, a metal salt (like bismuth nitrate) and a tellurium source are dissolved in a high-boiling point solvent with a high dielectric constant, such as ethylene glycol. americanelements.commacsenlab.com The mixture is then subjected to microwave irradiation in a specialized reactor, often equipped with a refluxing system, for a short duration. macsenlab.com This process has been successfully used to create nanocrystalline Bi2Te3, yielding a mixture of nanorods and hexagonal nanoflakes. macsenlab.com The significant reduction in synthesis time and the ability to produce nanostructures highlight the advantages of this method. americanelements.com
The synthesis of aluminum-based coordination polymers has also benefited from microwave-assisted techniques, achieving significant yields (67–91%) within two hours of reaction time, a substantial improvement over conventional methods that take several days. wikipedia.org These findings suggest that microwave-assisted synthesis is a potent and efficient methodology for producing metal-containing compounds, indicating its high potential for the fabrication of this compound.
Biosynthesis and Laser Ablation Techniques
Alternative and advanced methods for fabricating nanomaterials include biosynthesis and laser ablation, which offer unique pathways to producing telluride-containing nanoparticles.
Biosynthesis
Biosynthesis represents a green, eco-friendly approach to nanoparticle fabrication. This method leverages biological entities like bacteria and fungi to reduce metal ions into elemental nanoparticles. Specifically, in the context of tellurium, microorganisms have been shown to be effective "nanofactories." uni.lu For instance, the fungus Penicillium chrysogenum can extracellularly synthesize tellurium nanoparticles (TeNPs) when exposed to a solution of potassium tellurite (B1196480) (K2TeO3). uni.lu The process involves the reduction of tellurite ions by enzymes and biomolecules secreted by the fungus, resulting in the formation of spherical and monodisperse TeNPs with an average diameter of around 50 nm. uni.luwikipedia.org Similarly, actinomycetes like Streptomyces graminisoli have been used to biosynthesize TeNPs with particle sizes around 21 nm. wikipedia.org This biological approach avoids the need for external chemical stabilizers, as the biomolecules produced by the microorganisms also act as capping agents, preventing nanoparticle aggregation. uni.lu While this method directly produces elemental tellurium nanoparticles, these biogenic TeNPs can serve as a precursor for the subsequent synthesis of metal tellurides like this compound.
Laser Ablation Techniques
Pulsed Laser Ablation in Liquid (PLAL) is a versatile and "clean" physical method for synthesizing a wide variety of nanoparticles. wikipedia.orgamericanelements.com The fundamental principle involves focusing a high-power pulsed laser beam onto the surface of a solid target material that is immersed in a liquid solvent. wikipedia.org The intense laser energy vaporizes a small portion of the target, creating a high-temperature, high-pressure plasma plume. This plume rapidly expands and then cools in the liquid environment, leading to the nucleation and growth of nanoparticles. wikipedia.org
This technique has been successfully employed to create aluminum nanoparticles by ablating an aluminum target in ethanol. wikipedia.orgamericanelements.com Key parameters that influence the final product include the laser's wavelength, energy, and the duration of the ablation process. wikipedia.org For example, studies have shown that using a Nd:YAG laser can produce aluminum nanoparticles, with productivity influenced by the laser pulse energy. wikipedia.orgamericanelements.com The technique has also been used for synthesizing cadmium telluride (CdTe) nanoparticles by ablating a solid CdTe target in liquids like deionized water or methanol. americanelements.com Furthermore, laser ablation has been used to generate novel gold telluride clusters from a nanogold-tellurium precursor, demonstrating its capability in forming complex telluride compounds. fishersci.fi The PLAL method's key advantages include its simplicity and the absence of chemical precursors, which yields high-purity colloidal nanoparticles. americanelements.com
Crystallographic and Microstructural Investigations of Aluminum Telluride Systems
Defect Chemistry and Engineering
Strategies for Defect Control during Crystal Growth
The control of crystallographic defects is a critical aspect of producing high-quality semiconductor materials, as defects can significantly impact electronic and optical properties. While specific research on defect control strategies during the crystal growth of aluminum telluride (Al₂Te₃) is not extensively documented in the provided literature, general principles derived from the study of similar telluride compounds like cadmium telluride (CdTe), cadmium zinc telluride (CZT), and gallium telluride (GaTe) can provide valuable insights.
Defects in telluride-based crystals, such as twins, dislocations, subgrain boundaries, and tellurium inclusions or precipitates, often form during the crystallization process. mdpi.commdpi.com These imperfections can be generated by stress, non-stoichiometric melt conditions, and variations in growth parameters. mdpi.commdpi.com
Key strategies for controlling these defects during melt growth of semiconductor crystals include:
Temperature Gradient and Growth Rate Control: The temperature profile and the rate of crystallization are crucial parameters. mdpi.comresearchgate.net In the growth of CZT, for instance, variations in the temperature gradient can lead to the formation of grains and cracks to relieve stress. mdpi.com For cadmium telluride, the transition between growth with twinning and high dislocation densities is a function of the growth rate; slower, more controlled growth can yield higher quality crystals, though it may be less practical. nasa.gov
Melt Flow and Crucible Interaction: The flow of the molten material and its interaction with the crucible can introduce defects. researchgate.net Proper control over the melt flow is extremely important. researchgate.net
Post-Growth Annealing: Annealing processes after the initial crystal growth can help to reduce defects and improve crystallinity.
In the context of CZT growth by the Travelling Heater Method (THM), adjusting growth parameters such as the composition of the Te-rich zone and the heater position has been shown to efficiently reduce stress and compositional variations. mdpi.com It was found that large inclusions and grain boundaries could generate significant stress, leading to the formation of dislocation slip bands and subgrain boundaries. mdpi.com Similarly, for other semiconductor materials, it is understood that dislocations are preferential sites for the initiation of etch pits, and their density can be evaluated and potentially controlled through understanding these mechanisms.
While these strategies are established for materials like CdTe and CZT, their direct application and efficacy for this compound would require specific experimental validation. The tendency for Al₂Te₃ to be used in alloying, as with GeTe-Al₂Te₃ systems, suggests that controlling its phase and incorporation is a key challenge where these defect control principles would be highly relevant. x-mol.net
Thin Film and Nanostructure Architecture
The architecture of this compound at the micro- and nanoscale, including thin films and nanostructures, is pivotal for its application in electronic and optoelectronic devices.
Grain Size and Orientation Control in Deposited Films
The control of grain size and crystallographic orientation in thin films is essential for tailoring their physical properties. For thin films in general, deposition techniques and subsequent treatments are the primary methods for controlling microstructure. core.ac.ukaimspress.com Common deposition methods include thermal evaporation, sputtering, and close-space sublimation (CSS). core.ac.ukmdpi.com
Key parameters that influence grain size and orientation include:
Deposition Temperature: Higher substrate temperatures generally lead to larger as-deposited grain sizes. core.ac.uk This is because higher temperatures increase the critical radius for a stable nucleus to form, reducing the density of successfully nucleated grains. core.ac.uk
Deposition Pressure: In CSS deposition of CdTe, for example, the morphology and grain size can be regulated by the deposition pressure, with maximum grain growth observed at low pressures. mdpi.com
Deposition Rate: A lower rate of atom arrival at the substrate surface can reduce the probability of stable nucleation, thereby increasing the final grain size. core.ac.uk
Post-Deposition Annealing: Thermal treatment after deposition is a common method to induce recrystallization and increase grain size. core.ac.uk For instance, in low-temperature deposited CdTe, a significant increase in grain size is observed after CdCl₂ treatment, whereas high-temperature deposited films show little change. core.ac.uk
Alloying/Composition: The composition of the film itself can dictate its structure. In GeTe-Al₂Te₃ alloys, the crystal structure and transition temperature can be controlled by tuning the concentration of Al₂Te₃. x-mol.net
While specific studies on controlling grain size in pure Al₂Te₃ films are limited in the provided sources, research on related tellurides provides a framework. For sputtered Al/Ni multilayer films, a preferential orientation along the (111) plane is typical for face-centered cubic (fcc) metals. mdpi.com In CdTe thin films, a cubic phase with a (111) preferential orientation is commonly observed. mdpi.com The structure zone model (SZM) is a general framework used to describe how deposition parameters affect the microstructure of thin films. core.ac.ukaimspress.com
Structural Characterization of Nanowires and Nanocrystals
While the synthesis of this compound nanowires and nanocrystals is not directly detailed, Al₂Te₃ serves as a crucial precursor material for the synthesis of other tellurium-based nanostructures.
For example, single-crystalline tellurium nanobelts have been synthesized in large quantities using Al₂Te₃ powder and water via a low-temperature chemical vapor deposition method. researchgate.net These nanobelts were found to have a uniform single-crystal hexagonal structure, with widths from 50 to 300 nm, thicknesses of 10-20 nm, and lengths of up to several tens of micrometers. researchgate.net The growth mechanism is controlled by a vapor-solid process. researchgate.net Similarly, Al₂Te₃ lumps have been used as a tellurium source for the synthesis of CdTe nanorods in a wet chemical aqueous route. uobaghdad.edu.iq
The structural characterization of such nanostructures relies on a suite of advanced microscopy and diffraction techniques:
Scanning Electron Microscopy (SEM): Used to study the morphology, size, and shape of nanostructures like tellurium nanotubes and nanorods. acs.orgstanford.edu
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): Provide detailed structural information, including crystal structure, lattice spacing, and the presence of defects. acs.orgstanford.edu HRTEM can reveal the atomic planes, confirming the growth direction of nanowires. stanford.edu
X-ray Diffraction (XRD): Confirms the crystalline nature and phase of the synthesized nanomaterials. acs.org For tellurium nanotubes, XRD patterns can confirm a trigonal phase without impurities. acs.org
Energy Dispersive X-ray Analysis (EDX): Used to confirm the chemical composition of the nanostructures. acs.org
In the synthesis of tellurium nanostructures by physical vapor deposition, the morphology (nanorods vs. nanotubes) was found to depend on the deposition temperature. acs.org The growth of these one-dimensional structures is often initiated by the nucleation of spherical particles. acs.org
Interfacial Phenomena in Heterostructures
Heterostructures incorporating tellurides are of significant interest for electronic and thermoelectric applications, where interfacial properties play a dominant role. The interface in a heterostructure can influence charge transport, carrier separation, and thermal conductivity.
A theoretical study using density functional theory has investigated a van der Waals (vdW) heterostructure composed of ferromagnetic GdI₂ and ferroelectric Al₂Te₃ monolayers. This research points to the potential for nonvolatile ferroelectric control of magnetic anisotropy and half-metallicity in such a multiferroic heterostructure, highlighting the importance of the Al₂Te₃ interface in mediating these coupled properties.
In other telluride-based systems, interfacial phenomena are also critical.
In ZnTe/InAs/AlSb heterojunction field-effect transistors (HFETs), the preparation of the ZnTe/InAs interface is crucial. purdue.edu Using substrates with different crystal orientations (e.g., (211)B, (311)B) was found to reduce the density of interface states. purdue.edu
For thermoelectric applications, telluride-based nanowire heterostructures are designed to enhance phonon scattering at the surface and interface, which can significantly reduce thermal conductivity and improve the thermoelectric figure of merit. acs.org
In α-Fe₂O₃/ZnTe heterostructures used for photocatalysis, the heterojunction facilitates the separation of electrons and holes, hindering recombination and enhancing performance. rsc.org
In photovoltaic detectors based on a Bi₂Te₃/GaN/Al₂O₃ heterojunction, the deposition temperature of the Bi₂Te₃ film affects its grain size and electrical properties, which in turn influences the device performance.
These examples underscore a common theme: engineering the interface in telluride heterostructures is a powerful strategy for tuning and enhancing their electronic, magnetic, and thermal properties. pensoft.net The specific characteristics of an Al₂Te₃ interface would depend on the mating material, lattice mismatch, and the method of fabrication.
Doping and Alloying Effects
Aluminum Doping in Binary Telluride Systems (e.g., ZnTe, Bi₂Te₃, Ag₂Te)
Aluminum is a common dopant used to modify the structural, optical, and electrical properties of binary telluride semiconductors. The introduction of Al atoms into the host lattice of materials like zinc telluride (ZnTe), bismuth telluride (Bi₂Te₃), and silver telluride (Ag₂Te) can lead to changes in grain size, lattice parameters, and defect density.
Aluminum Doping in Zinc Telluride (ZnTe): Aluminum-doped zinc telluride (ZnTe:Al) thin films have been prepared by methods such as vacuum thermal evaporation. ijirset.comresearchgate.net Studies show that Al doping has a significant impact on the material's properties. The introduction of Al impurities can create additional energy levels between the valence and conduction bands. ijirset.com This leads to a decrease in the optical energy band gap, with one study reporting a drop from 1.92 eV to 1.54 eV as the Al ratio in the films increases. ijirset.com This change is often accompanied by a decrease in optical transmittance. ijirset.comresearchgate.net The incorporation of Al dopants can also increase the density of localized states, which affects optical constants like the refractive index and extinction coefficient. researchgate.net
Aluminum Doping in Bismuth Telluride (Bi₂Te₃): The effects of aluminum doping on Bi₂Te₃ thin films, a key thermoelectric material, have been investigated. In films prepared by thermal evaporation, Al doping was found to influence the microstructure. rjes.iqrjes.iqrdd.edu.iq X-ray diffraction (XRD) studies revealed that as the Al content increased from 2% to 6%, the average grain size also increased. rjes.iqrjes.iqrdd.edu.iq This increase in grain size can be attributed to aluminum atoms occupying interstitial positions within the crystal structure. rdd.edu.iq Concurrently, the density of dislocations was observed to decrease with higher Al content. rjes.iqrjes.iq From an optical perspective, Al doping leads to a decrease in the optical bandgap of Bi₂Te₃ films, which is attributed to an increase in lattice defects and structural disorder creating additional energy levels. mdpi.com In amorphous Al-doped Bi₂Te₃ thin films prepared by magnetron co-sputtering, the Al dopant was found to increase defects and structural disorder. mdpi.com
Aluminum Doping in Silver Telluride (Ag₂Te): Studies on Al-doped silver telluride (Ag₂Te) thin films prepared by thermal evaporation show that Al doping influences the film's structural and optical characteristics. chalcogen.roresearchgate.net XRD analysis of polycrystalline Ag₂Te films revealed a monoclinic structure. chalcogen.roresearchgate.net With increasing Al doping concentration (from 1% to 1.5%), the XRD peak intensity increased, suggesting an improvement in the crystallization rate. chalcogen.roresearchgate.net The mean crystal size was also found to increase with doping, ranging from 25.62 nm to 37.13 nm. chalcogen.roresearchgate.net Post-deposition annealing of Ag₂Te:Al films can further modify their properties; for instance, annealing at 300°C can cause a structural change from monoclinic to cubic and lead to an increase in grain size. uobaghdad.edu.iq Optically, Al doping narrows the direct optical energy gap of Ag₂Te, with values decreasing from 1.4 eV (pure) to 1.26 eV (1.5% Al). chalcogen.ro
Below is a summary of the effects of aluminum doping on the structural properties of these binary tellurides.
| Binary Telluride System | Effect on Grain/Crystal Size | Effect on Crystal Structure/Defects | Effect on Optical Band Gap | Reference |
|---|---|---|---|---|
| Zinc Telluride (ZnTe) | Not specified in provided text | Introduces impurity levels | Decreases (e.g., from 1.92 eV to 1.54 eV) | ijirset.comresearchgate.net |
| Bismuth Telluride (Bi₂Te₃) | Increases with Al content (2% to 6%) | Decreases dislocation density; Al occupies interstitial positions | Decreases | mdpi.comrjes.iqrjes.iqrdd.edu.iq |
| Silver Telluride (Ag₂Te) | Increases with Al content (1% to 1.5%); further increases with annealing | Improves crystallization rate; can change phase from monoclinic to cubic upon annealing | Decreases (e.g., from 1.4 eV to 1.26 eV) | chalcogen.roresearchgate.netuobaghdad.edu.iq |
Investigation of Ternary and Quaternary this compound Compounds (e.g., KAlTe2)
The exploration of ternary and quaternary this compound systems reveals a class of compounds with diverse and tunable properties, largely influenced by their complex crystal structures. These materials, which incorporate additional elements into the aluminum-tellurium framework, are of significant interest for their potential applications in fields such as optoelectronics and thermoelectrics. preprints.orgwikipedia.org
Research into ternary compounds, which consist of three different elements, has led to the synthesis and characterization of several novel aluminum-containing chalcogenides. wikipedia.org For instance, solid-state reactions at high temperatures (around 800°C) have been successfully employed to synthesize new ternary aluminum chalcogenides like LiAlSe2, α-LiAlTe2, and β-LiAlTe2. researchgate.net Single-crystal X-ray diffraction studies have been crucial in determining their precise crystal structures. researchgate.net
One notable example within the ternary systems is KAlTe2. Computational studies using density functional theory (DFT) have been employed to investigate its structural and electronic properties. preprints.orgresearchgate.net These theoretical analyses indicate that KAlTe2 is a direct bandgap semiconductor. preprints.orgresearchgate.net The bonding within KAlTe2 is characterized by strong covalent interactions between aluminum and tellurium, while the bond between potassium and tellurium is predominantly ionic, contributing to its stable and anisotropic nature. preprints.org
The investigation extends to quaternary compounds, which contain four different elements and offer even greater complexity and potential for property engineering. wikipedia.orgmdpi.com The formation of various telluride coordination polyhedra and their interconnections in quaternary structures can lead to a wide array of layered or channel-like architectures. mdpi.com This structural versatility provides a pathway for tuning the band gap and other electrical and optical characteristics. mdpi.com While the synthesis of specific quaternary aluminum tellurides can be challenging, the broader family of quaternary tellurides, such as SrLnCuTe3 (where Ln is a lanthanide), showcases the structural diversity achievable. mdpi.com These compounds are often synthesized via high-temperature solid-state reactions or flux methods. mdpi.comrutgers.edu
The table below summarizes the crystallographic data for selected ternary this compound compounds.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| alpha-Lithium this compound | α-LiAlTe2 | Tetragonal | I-42d | a = 6.5317, c = 11.6403 | researchgate.net |
| beta-Lithium this compound | β-LiAlTe2 | Trigonal | P3m1 | a = 4.4810, c = 7.096 | researchgate.net |
| Potassium this compound | KAlTe2 | Monoclinic | C2/c | a = 11.808, b = 11.812, c = 16.456, β = 100.32° | colab.ws |
Detailed research findings have elucidated the structural motifs of these compounds. In α-LiAlTe2, which adopts a chalcopyrite-type structure, and LiAlSe2, AlQ4 (where Q is Se or Te) tetrahedra share corners to form a three-dimensional framework, with lithium atoms occupying tetrahedral sites. researchgate.net In contrast, β-LiAlTe2 features polar layers composed of corner-sharing AlTe4 tetrahedra, with lithium cations situated in distorted antiprisms between these layers. researchgate.net For KAlTe2, the structure is built from fundamental building blocks that create a more complex arrangement within its monoclinic system. colab.ws
Electronic Structure and Bonding Theory of Aluminum Telluride Systems
Computational Electronic Structure Theory
Modern computational methods allow for the precise calculation and prediction of the electronic structure of materials like aluminum telluride. These theoretical frameworks are essential for understanding its behavior as a semiconductor and for predicting its properties under various conditions.
Density Functional Theory (DFT) is a cornerstone of computational materials science for investigating the electronic structure of many-body systems. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable yet accurate approach to predict material properties from first principles. wikipedia.orgwuxiapptec.com For a crystalline solid such as this compound, DFT calculations are employed to determine fundamental characteristics including optimized crystal geometries, electronic band structures, and the density of states (DOS). wuxiapptec.com
Investigations would typically begin by optimizing the lattice parameters of the known monoclinic crystal structures of Al₂Te₃ (α and β forms). wikipedia.org The β form, for instance, possesses a monoclinic structure with the space group P2₁/c. wikipedia.org DFT calculations would confirm these structural parameters and predict the total energy of the system, offering insights into the material's stability. Subsequent calculations would reveal the electronic band structure, mapping the energy levels available to electrons throughout the Brillouin zone, and the DOS, which quantifies the number of states at each energy level. These results are crucial for understanding the material's conductive and optical properties.
Table 1: Properties of this compound Investigated via DFT. This table summarizes key structural parameters for the β-phase of Al₂Te₃ and the typical properties that are calculated using DFT methods.
In molecular chemistry, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's chemical reactivity and electronic properties. ossila.com For a solid-state semiconductor like this compound, the analogous concepts are the valence band maximum (VBM) and the conduction band minimum (CBM), respectively. wikipedia.org The energy difference between these levels is known as the band gap (E_g).
The HOMO-LUMO gap, or band gap, is a critical parameter that determines the electronic and optical characteristics of a material. ossila.com It represents the minimum energy required to excite an electron from a bound state into a conducting state. This compound is a semiconductor with a reported band gap of 2.4 eV. wikipedia.org This relatively wide gap indicates that it requires a significant amount of energy, typically in the form of ultraviolet or visible light, to promote an electron to the conduction band, which is consistent with its use in the semiconductor industry. wikipedia.orgsamaterials.co.uk The magnitude of this gap governs its potential applications in optoelectronic devices.
Table 2: Frontier Orbitals and Their Solid-State Analogues. This table outlines the relationship between molecular orbital concepts and their corresponding terms in solid-state physics.
Natural Resonance Theory (NRT) is a computational method embedded within the Natural Bond Orbital (NBO) program that provides a quantitative description of the concept of resonance in molecules. wikipedia.orgresearchgate.net NRT evaluates a given chemical structure in terms of all its contributing Lewis resonance forms and assigns a percentage weight to each one. wikipedia.org This allows for the calculation of properties like natural bond order and bond polarity, which are expressed as a weighted average over the contributing resonance structures. researchgate.net
Natural Population Analysis (NPA) is a related technique used to calculate the distribution of electron density in a molecule, assigning charges to individual atoms. wisc.edu For a system involving an Al-Te bond, NRT and NPA would provide a detailed picture of the bonding. The analysis would quantify the delocalization of electrons and the precise charge on the aluminum and tellurium atoms. This offers a more nuanced view than simple integer oxidation states, revealing the degree of charge transfer and covalent character in the bonds. Although typically applied to discrete molecules, the principles can inform the understanding of bonding in solid-state networks by analyzing representative clusters.
Table 3: Overview of NRT and NPA Methodologies. This table describes the primary outputs and derived chemical insights from Natural Resonance Theory and Natural Population Analysis.
In recent years, machine learning (ML) has emerged as a transformative tool in materials science, capable of predicting electronic structures at a fraction of the computational cost of traditional methods like DFT. semanticscholar.orgescholarship.org ML models are trained on large datasets of material properties generated by DFT calculations. Once trained, these models can rapidly predict properties for new, uncalculated materials or for very large systems that are computationally prohibitive for DFT. semanticscholar.orgsoken.ac.jp
For a material like this compound, an ML framework could be developed to predict its electronic structure under various conditions, such as strain, temperature, or the presence of defects. researchgate.net The model would learn the complex relationship between atomic configuration and the resulting electron density or band structure. escholarship.org This approach not only accelerates the discovery and design of new materials but also enables large-scale simulations that were previously intractable, opening new frontiers in computational materials science. semanticscholar.org
Chemical Bonding Characterization
The nature of the chemical bonds in this compound dictates its physical and chemical properties. The interaction between aluminum and tellurium is neither purely covalent nor purely ionic but rather a blend of both, a characteristic that can be quantified through theoretical analysis.
The degree to which a chemical bond is ionic or covalent can be estimated by the difference in electronegativity (ΔEN) between the participating atoms. quora.com Aluminum is an electropositive metal, while tellurium is a moderately electronegative metalloid. Using the Pauling scale, the electronegativity of aluminum is approximately 1.61, and for tellurium, it is 2.1.
The electronegativity difference (ΔEN) for the Al-Te bond is: ΔEN = |2.1 - 1.61| = 0.49
This moderate difference suggests that the bond has a mixed character. According to Pauling's formula, the percentage of ionic character can be estimated as: % Ionic Character = (1 - e-(ΔEN)²/4) × 100% % Ionic Character = (1 - e-(0.49)²/4) × 100% ≈ 5.8%
This calculation indicates that the Al-Te bond is predominantly covalent, with only a small degree of ionic character arising from the charge transfer from aluminum to tellurium. Computational methods like NRT can provide a more refined quantification by partitioning the bond order into its covalent and ionic contributions directly from the density matrix. wikipedia.org This confirms that while there is some charge separation, the bonding is best described by the sharing of electrons, which is characteristic of covalent interactions.
Table 4: Electronegativity and Bond Character of the Al-Te Bond. This table presents the electronegativity values for aluminum and tellurium and the calculated ionic character of the bond between them.
Exploration of Al=Te Multiple Bond Character
The aluminum-tellurium double bond (Al=Te) is an elusive chemical entity that has been a significant focus of theoretical and synthetic exploration. Due to the electropositive nature of aluminum and the propensity for oligomerization, monotopic aluminum tellurides with a terminal Al=Te bond are challenging to isolate. researchgate.net Theoretical calculations, particularly Density Functional Theory (DFT), have been crucial in confirming the nature of this bond in successfully synthesized compounds.
In the N-heterocyclic carbene (NHC)-stabilized monotopic this compound, (LDipN)AlTe(LEt)2, the Al-Te interaction represents the first crystallographically confirmed case of a compound with an Al=Te double bond. researchgate.net This molecule features a terminal tellurium atom and exhibits the shortest aluminum-tellurium distance reported for a molecular complex. Natural Resonance Theory (NRT) analysis of this compound reveals that resonance structures featuring a formal Al=Te double bond contribute to 77% of the electronic structure. researchgate.net The multiple bond character is further supported by the observed bond length, which is significantly shorter than typical Al-Te single bonds.
Further studies on neutral aluminum chalcogenides, such as [N]–Al(iPr2-bimy)═Te, describe the Al=Te multiple bond as having an ambiphilic nature. acs.org The bonding consists of a primary Al–Te σ bond, which is strengthened by two additional factors: the electrostatic attraction between the partially positive aluminum center (Al⁺) and the partially negative tellurium center (Te⁻), and the donation of lone pair electrons from the tellurium atom into vacant orbitals at the aluminum center. acs.org This combination of interactions imparts significant multiple bond character.
Influence of Ligand Stabilization on Aluminum-Tellurium Bonds
The isolation of molecules containing Al-Te multiple bonds is critically dependent on the use of stabilizing ligands. Aluminum chalcogenides inherently tend to form oligomers or extended networks with high lattice energy, where chalcogen atoms bridge multiple metal centers. researchgate.net To counteract this, kinetic and thermodynamic stabilization is achieved by employing sterically demanding, bulky ligands that coordinate to the aluminum center. researchgate.net
N-heterocyclic carbenes (NHCs) have proven to be particularly effective in this role. For instance, in the compound (LDipN)AlTe(LEt)2, the combination of the bidentate imine ligand (LDipN) and two NHC ligands (LEt) provides sufficient steric bulk to prevent the Al=Te unit from dimerizing at room temperature. researchgate.net However, this stabilization can be temperature-dependent, as this specific molecule equilibrates with its dimeric form at elevated temperatures. researchgate.net
The choice of ligand can directly influence the ability to isolate monomeric species. In systems involving dimeric aluminum tellurides of the form [(NHC)Al(Tipp)-μ-Te]2, the presence of an excess of a strongly binding NHC ligand like IMe4 (1,3,4,5-tetramethylimidazol-2-ylidene) can induce the cleavage of the tellurium bridges. researchgate.netstrath.ac.uknih.gov This process results in the formation of a rare, neutral, tetracoordinate aluminum complex, (IMe4)2(Tipp)Al=Te, which features a terminal Al=Te double bond. researchgate.netstrath.ac.uknih.gov This demonstrates that the ligand not only provides steric shielding but also modulates the electronic environment of the aluminum center, favoring the monomeric, multiply bonded state. Similarly, the use of a very bulky carbazolyl ligand in concert with an NHC has enabled the synthesis of the neutral this compound [N]–Al(iPr2-bimy)═Te. acs.org
Advanced Theoretical Modeling
Application of WIEN2k and CASTEP Computational Paradigms
Advanced theoretical modeling, particularly through first-principles calculations based on Density Functional Theory (DFT), has become indispensable for understanding the properties of this compound systems. Computational packages such as WIEN2k and CASTEP are powerful tools for this purpose, employing methods like the Full-Potential Linearized Augmented Plane Wave (FP-LAPW) to accurately analyze complex materials. preprints.org
These paradigms have been successfully applied to investigate ternary tellurides like KAlTe2. In such studies, the software is used to perform structural optimization, calculating the total energy for various configurations to determine the ground-state structure. preprints.org This computational approach allows for a detailed exploration of the electronic structure and bonding characteristics. For KAlTe2, these calculations revealed a bonding scheme characterized by strong covalent bonds between aluminum and tellurium, while the potassium-tellurium bond is predominantly ionic. preprints.org This analysis highlights the anisotropic and stable nature of the compound.
The predictive power of WIEN2k and CASTEP extends to fundamental electronic properties. By calculating the band structure across various symmetry points in the Brillouin zone, the nature and magnitude of the electronic band gap can be determined.
Simulation of Electronic and Optical Transport Properties
Computational simulations are critical for predicting the electronic and optical properties of this compound and related materials. A key parameter derived from these simulations is the electronic band gap, which dictates the material's behavior as a semiconductor. For bulk this compound (Al₂Te₃), the experimental band gap is 2.4 eV. wikipedia.orgassignmentpoint.com DFT calculations performed using frameworks like CASTEP can predict whether a material possesses a direct or indirect band gap by analyzing the alignment of the conduction band minimum and the valence band maximum in the electronic band structure. researchgate.net
Simulations also extend to understanding how doping affects these properties. For instance, while not pure this compound, studies on silver telluride (Ag₂Te) doped with aluminum (Al) show that both doping and subsequent annealing can reduce the optical energy gap. rdd.edu.iquobaghdad.edu.iq Theoretical models can elucidate these changes by calculating the density of states and the absorption coefficient. The calculated absorption coefficient (α) can determine if a material has a direct or indirect transition; a value greater than 10⁴ cm⁻¹ typically indicates a direct transition. uobaghdad.edu.iq Quantum molecular dynamics simulations, combined with the Kubo-Greenwood formulation, provide a powerful method to calculate optical properties, such as the absorption coefficient and index of refraction, as material conditions change. aps.org
Prediction of Reactivity and Reaction Pathways
Theoretical modeling plays a crucial role in predicting the reactivity of novel this compound compounds, particularly those featuring the reactive Al=Te multiple bond. These simulations can map out potential energy surfaces and identify plausible reaction pathways.
A significant area of predicted reactivity involves the activation of small molecules. For the ligand-stabilized this compound (IMe4)2(Tipp)Al=Te, DFT calculations can model its reaction with carbon dioxide. The predicted pathway involves the reaction with three equivalents of CO₂, leading to the formation of a pentacoordinate aluminum complex. researchgate.netstrath.ac.uknih.gov This reaction proceeds across the Al=Te bond and two Al-C bonds (from the NHC ligands), resulting in the formation of a dianionic tellurocarbonate ligand ([CO₂Te]²⁻), the first tellurium analogue of a carbonate. researchgate.netstrath.ac.uknih.gov
Furthermore, simulations can predict the propensity for cycloaddition reactions. The neutral this compound [N]–Al(iPr2-bimy)═Te is predicted to undergo facile cycloadditions with a variety of substrates. acs.org These predicted pathways include reactions with:
Alkynes (e.g., PhCCH)
Nitriles (e.g., PhCN)
Azides (e.g., AdN₃)
Alkyl halides (e.g., MeI)
Silanes (e.g., PhSiH₃)
Fluoroaromatics (e.g., C₆F₆)
These theoretical predictions suggest that such reactions would lead to the formation of unprecedented main group heterocycles and other novel alumachalcogenides, opening new avenues for synthetic chemistry. acs.org
Mentioned Compounds
Advanced Characterization Techniques for Aluminum Telluride Systems
Spectroscopic Analysis
Spectroscopic techniques are instrumental in probing the elemental composition, chemical bonding, and vibrational states within aluminum telluride materials.
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy is a non-destructive light scattering technique used to observe the vibrational modes of a material, providing a structural fingerprint. spectroscopyonline.com A molecule's or crystal's interaction with incident photons results in inelastically scattered light with an energy shift corresponding to the material's specific vibrational frequencies. spectroscopyonline.com A non-linear molecule with N atoms has 3N-6 normal modes of vibration. wikipedia.org
In the study of telluride-based materials, Raman analysis can be challenging due to their low thermal damage threshold and a tendency for surface oxidation, which can lead to the formation of elemental tellurium. nsf.gov This elemental tellurium often exhibits strong characteristic Raman peaks, notably the A₁ mode at approximately 121 cm⁻¹ and the E₂ mode at 141 cm⁻¹, which can obscure the signals from the compound of interest. nsf.govacs.org
For aluminum-containing telluride systems, Raman spectroscopy is effective in identifying structural transformations. For instance, in memory glasses like the pseudobinary Al₂Sb₂Te₆ (composed of Al₂Te₃ and Sb₂Te₃), Raman spectra clearly distinguish between the amorphous (RESET) and crystalline (SET) states, revealing significant changes in the local bonding arrangements upon phase transition. researchgate.net Studies on aluminum-doped cadmium telluride (Al:CdTe) quantum dots also utilize Raman spectroscopy, where peaks related to the A₁ mode of tellurium (~120 cm⁻¹) and the transverse optical (TO) phonon mode of CdTe (~136 cm⁻¹) are identified. researchgate.net The analysis of these vibrational modes provides insight into how the incorporation of aluminum influences the material's structure and the transfer of lone-pair electrons from tellurium to aluminum atoms. researchgate.net
X-ray Photoemission Spectroscopy (XPS) for Elemental Composition and Binding Energy
X-ray Photoemission Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine elemental composition, empirical formula, and chemical and electronic states. nsf.govresearchgate.net The method involves irradiating a material with a beam of X-rays, which causes the emission of core-level electrons. samaterials.com The kinetic energy of these emitted photoelectrons is measured, and their binding energy is calculated. This binding energy is unique to each element and its specific chemical environment (oxidation state), allowing for detailed chemical analysis of the top 5-10 nm of a surface. researchgate.netsamaterials.com
XPS is particularly valuable for analyzing this compound systems as it can confirm the presence of both aluminum and tellurium and provide information about their bonding. For example, previous XPS analyses have confirmed the existence of Al-Te bonds in amorphous aluminum-antimony-tellurium (AlₓST) materials. researchgate.net A typical analysis involves a survey scan to identify all elements present on the surface, followed by high-resolution scans of the specific peaks corresponding to Al, Te, and other constituent elements. samaterials.com The precise position and shape of these peaks reveal the chemical states. spectroscopyonline.com For instance, the binding energy of the hydrocarbon C 1s peak (typically found around 284.8 eV) is often used as a reference to correct for any surface charging effects in non-conductive or insulated samples. researchgate.net This technique has been widely applied to investigate the elemental oxidation state, electronic state, and chemical structure of various metal telluride thin films. nih.gov
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Analysis
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with scanning electron microscopy (SEM-EDX). acs.org The technique relies on the interaction of a high-energy electron beam with the sample, which excites electrons in the atoms and causes them to be ejected from their shells, creating electron holes. When an electron from a higher energy shell fills this hole, an X-ray is emitted to conserve energy. The energy of this X-ray is characteristic of the element from which it was emitted, creating a unique spectral fingerprint.
EDX provides qualitative and quantitative information on the elemental composition present in the analyzed volume. It is a powerful tool for confirming the presence of aluminum and tellurium in Al₂Te₃ samples and for mapping their distribution across a material's surface. acs.org The resulting EDX spectrum is a histogram plotting the number of X-ray counts against their energy. The position of the peaks identifies the elements, while the area under the peaks is proportional to their concentration in the sample. The technique is non-destructive and provides rapid results, making it essential for quality control and the analysis of various alloys and coatings.
Nuclear Magnetic Resonance (NMR) Studies of Aluminum Chalcogenides
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local chemical environment of specific isotopes. For aluminum chalcogenides, ²⁷Al NMR is particularly insightful. Studies on Al-containing telluride glasses and crystals, such as AlₓTe₁₀₀₋ₓ and Al-Sb-Te systems, utilize ²⁷Al magic-angle-spinning (MAS) NMR to identify the coordination environment of aluminum atoms. researchgate.net
Research on amorphous and crystalline Al₀.₃₆Sb₂Te₃ has shown that the coordination of aluminum changes with the material's phase. researchgate.net In the amorphous state, aluminum atoms are predominantly in a fourfold tetrahedral coordination (Al(4)), while in the crystalline state, they are primarily in a sixfold octahedral coordination (Al(6)). researchgate.net A transitional fivefold coordination state, Al(5), has also been observed in some crystalline Al-Te-Sb samples. researchgate.net These different coordination environments produce distinct chemical shifts in the NMR spectrum.
Table 1: Typical ²⁷Al NMR chemical shifts and corresponding aluminum coordination environments observed in Al-Sb-Te materials. Data sourced from research on Al₀.₃₆Sb₂Te₃. researchgate.net
These NMR findings are crucial for understanding the structural mechanisms behind the material's properties, such as the thermal stability and phase-change behavior, as the cross-linking of the structural network is heavily influenced by the coordination of the aluminum atoms. researchgate.net
Diffraction Methods
X-ray Diffraction (XRD) for Crystalline Phase and Structure
X-ray Diffraction (XRD) is a primary technique for determining the crystalline phase, structure, and lattice parameters of materials. The method is based on the constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms in a crystalline lattice, governed by Bragg's Law (2dsinθ = nλ). The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to a specific crystalline structure.
XRD is extensively used to analyze this compound and related systems. For example, in studies of aluminum-doped antimony telluride (Al-doped Sb₂Te₃) films, XRD patterns are used to identify the crystalline phases present after annealing. The analysis reveals that doping with aluminum can influence grain growth and alter the lattice parameters of the host Sb₂Te₃ material. A shift in the position of diffraction peaks to higher 2θ angles with increased Al content indicates that the smaller aluminum atoms have been incorporated into the Sb₂Te₃ lattice, causing a contraction of the unit cell.
Table 2: Shift in the (0 1 5) XRD peak position for Sb₂Te₃ films with increasing aluminum doping, indicating changes in lattice parameters.
Furthermore, the broadening of XRD peaks can provide information about crystallite size and lattice strain. For complex nanostructured materials like transitional aluminas, which can be a component or precursor, standard XRD analysis is supplemented by analyzing anisotropic peak broadening and diffuse scattering to understand features like planar structural defects.
Microscopy Techniques
Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface morphology of materials at high resolution. rsc.org It is widely used to study the topography and composition of bulk samples and thin films. aip.orgfrontiersin.org In the context of this compound and related compounds, SEM analysis provides critical information on features such as grain size, film uniformity, surface smoothness, and the presence of defects. nih.govalzahra.ac.ir
For instance, in studies of related telluride materials, SEM has been used to observe the surface of gadolinium telluride (GdTe) crystals, revealing their smooth surface texture. nih.gov In research on cobalt telluride (CoTe) nanorods, SEM images showed the formation of uniform nanorod bundles with average lengths up to 1 μm. rsc.org Cross-sectional SEM is also employed to analyze layered structures and measure the thickness of individual films, as demonstrated in studies of Ag:Cu/ZnTe/Al "sandwich" structures where it helped evaluate the quality and uniformity of the deposited layers. aip.org The technique can clearly demarcate interfaces between different materials, which is vital for analyzing devices that incorporate Al₂Te₃. aip.org
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the analysis of a material's internal structure, including its crystallography and nanometer-scale features. rsc.org TEM is indispensable for characterizing nanostructured materials, providing direct visualization of nanoparticles, grain sizes, and crystal lattice defects. rsc.orgscirp.org
In research on a pseudobinary material containing this compound, (Al₂Te₃)-(Sb₂Te₃), TEM was used to observe the crystallization process within a phase-change memory (PCRAM) cell. The analysis revealed that the Al₂Sb₂Te₆ material formed round, uniformly distributed crystal grains with diameters of approximately 5-10 nm. aip.org This level of detail is crucial for understanding the switching mechanism in such memory devices. Similarly, TEM analysis of nanostructured (Bi,Sb)₂Te₃ powders, a related thermoelectric material, determined an average particle size of 10-12 nm. scirp.org TEM can also be coupled with other techniques, such as energy-dispersive X-ray spectroscopy (EDS), to perform elemental mapping and confirm the composition of nanoparticles and other nanoscale features. researchgate.net
Electrical and Optical Characterization Methodologies
Electrical conductivity is a fundamental property that defines the suitability of a material for electronic and thermoelectric applications. This compound is a semiconductor, meaning its electrical conductivity lies between that of a conductor and an insulator. guidechem.com This property is central to its potential use in devices like transistors and thermoelectric converters. guidechem.comnanorh.com
Research into pseudo-binary alloys of (Al₂Te₃)ₓ–(Bi₀.₅Sb₁.₅Te₃)₁₋ₓ has shown that the addition of Al₂Te₃ influences the material's electrical properties. As the Al₂Te₃ content increases, the electrical conductivity also increases. researchgate.net This effect is attributed to a likely rise in the concentration of free charge carriers (specifically, holes), indicating that Al₂Te₃ can be used to tune the charge transport characteristics of thermoelectric materials. researchgate.net Theoretical studies of Al₂Te₃ monolayers have also been conducted to calculate their thermoelectric properties, further highlighting the compound's relevance in this field. rsc.org The measurement of electrical conductivity as a function of temperature is critical for determining a material's behavior and potential performance in thermoelectric applications.
Optical absorption and reflectance spectroscopy are standard methods for investigating the electronic band structure of semiconductor materials. These techniques measure how light interacts with a material across a range of wavelengths, providing information about its band gap, absorption coefficient, and refractive index. nanorh.comresearchgate.net
This compound has been reported to have a direct band gap, a desirable property for optoelectronic devices like photodetectors. nanorh.com However, the reported value of its band gap varies, which may be due to differences in the material's phase and preparation method. Some experimental sources cite a band gap of approximately 2.4 eV. wikipedia.orgontosight.ai In contrast, theoretical calculations based on density functional theory (DFT) for different monoclinic crystal structures of Al₂Te₃ have yielded band gap values of 1.336 eV and 1.838 eV. materialsproject.orgmaterialsproject.org Such variations are common when comparing experimental results with theoretical predictions.
The optical properties of telluride-based systems are known to be influenced by composition. For example, studies on bismuth telluride (Bi₂Te₃) thin films doped with aluminum showed that Al doping significantly affected the optical reflectance. rdd.edu.iqrjes.iq Similarly, research on zinc telluride (ZnTe) doped with aluminum revealed that increasing the Al content led to a decrease in optical transmittance and a corresponding change in the calculated band gap. ijrrr.comijirset.com These findings underscore the importance of optical spectroscopy in characterizing how compositional changes in Al₂Te₃ and related systems can be used to engineer their optical properties for specific applications, such as infrared detectors and anti-reflective coatings. guidechem.comnanorh.com
Data Tables
Table 1: Reported Crystallographic Properties of this compound (β-Al₂Te₃)
| Property | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | wikipedia.org |
| Space Group | P2₁/c | wikipedia.org |
Table 2: Reported Band Gap (E_g) of this compound
| Band Gap (eV) | Method | Source |
|---|---|---|
| 2.4 | Experimental | wikipedia.orgontosight.ai |
| 1.838 | Calculated (DFT) | materialsproject.org |
Future Research Directions and Challenges
Advancements in Synthesis and Growth Control
Future research will likely focus on refining existing synthesis methods and developing new ones to achieve greater control over the material's properties. While traditional methods involve the direct combination of aluminum and tellurium at high temperatures, modern techniques like electrodeposition and chemical vapor deposition (CVD) are being explored for thin-film fabrication. assignmentpoint.comnih.gov A significant challenge lies in the precise control of stoichiometry, crystallinity, and morphology, which are crucial for optimal device performance.
Key areas for future investigation include:
Low-Temperature Synthesis: Developing synthesis routes that operate at lower temperatures is crucial for compatibility with a wider range of substrates, including flexible electronics. researchgate.net
Nanostructure Engineering: Gaining precise control over the synthesis of Al2Te3 nanostructures, such as nanowires, nanosheets, and quantum dots, will be essential for harnessing quantum confinement effects and fabricating novel devices. nih.gov
Epitaxial Growth: Techniques like molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD) could enable the growth of high-quality, single-crystal Al2Te3 films and heterostructures, which are critical for high-performance electronic and photonic devices.
Tailoring Electronic and Optoelectronic Properties for Specific Device Demands
Aluminum telluride possesses a band gap of approximately 2.4 eV, making it suitable for various optoelectronic applications. assignmentpoint.comwikipedia.org However, for specific device requirements, the ability to precisely tune its electronic and optical properties is paramount.
Future research will likely concentrate on:
Doping and Alloying: Introducing dopants or alloying Al2Te3 with other elements can effectively modify its carrier concentration, conductivity, and band gap. For instance, studies on other tellurides have shown that doping with elements like aluminum can alter the optical bandgap and refractive index. mdpi.comrdd.edu.iq Computational screening of potential dopants will be instrumental in identifying promising candidates for both n-type and p-type conductivity.
Quantum Confinement: The optoelectronic properties of Al2Te3 quantum dots are expected to be size-dependent, offering a pathway to tune the emission and absorption wavelengths. youtube.com Research into the synthesis and characterization of Al2Te3 quantum dots will be a key area of focus.
Band Gap Engineering: Creating alloys of this compound with other metal tellurides could provide a continuous range of band gaps, enabling the design of photodetectors and light emitters for specific spectral ranges. escholarship.org
| Property | Method of Tailoring | Potential Application |
| Carrier Concentration | Doping with donor or acceptor elements | Transistors, Diodes |
| Band Gap | Alloying, Quantum Dots | LEDs, Photodetectors, Solar Cells |
| Refractive Index | Doping, Nanostructuring | Optical Coatings, Waveguides |
| Absorption Coefficient | Doping, Quantum Dots | Photodetectors, Solar Cells |
Enhancing Thermoelectric Performance and Efficiency
Thermoelectric materials can convert heat energy into electrical energy and vice versa, offering a promising avenue for waste heat recovery and solid-state cooling. While bismuth telluride (Bi2Te3) and its alloys are the current state-of-the-art thermoelectric materials for near-room-temperature applications, research into new materials with improved efficiency is ongoing. nih.govwikipedia.org
This compound has shown potential in this area. A study on a pseudo-binary alloy of (Al2Te3)x-(Bi0.5Sb1.5Te3)1-x demonstrated a significant enhancement in the thermoelectric figure of merit (ZT). The addition of Al2Te3 led to a reduction in thermal conductivity due to increased phonon scattering, a key factor in improving ZT.
Future research directions to enhance the thermoelectric performance of this compound-based materials include:
Nanostructuring: Introducing nanostructures can effectively scatter phonons and reduce thermal conductivity without significantly affecting electrical conductivity.
Alloying and Doping: Exploring different alloying elements and dopants can optimize the power factor (a combination of the Seebeck coefficient and electrical conductivity).
Defect Engineering: Controlled introduction of point defects can also contribute to phonon scattering and a reduction in thermal conductivity. aps.org
| Material System | Maximum ZT | Temperature (K) | Reference |
| (Al2Te3)0.1-(Bi0.5Sb1.5Te3)0.9 | 0.86 | 419 | |
| Bi0.5Sb1.5Te3 | ~0.58 | 419 |
Development of Novel this compound Derivatives and Heterostructures
The development of new materials derived from this compound and the creation of heterostructures with other materials will open up new possibilities for device applications. Research in this area is still in its early stages but holds significant promise.
Future avenues of exploration include:
Ternary and Quaternary Compounds: Synthesizing and characterizing new ternary and quaternary compounds containing aluminum and tellurium could lead to materials with novel electronic and optical properties.
Heterostructures and Superlattices: Creating heterostructures by layering Al2Te3 with other semiconductors can lead to the formation of quantum wells and superlattices with unique electronic band structures. This could be beneficial for applications in quantum computing and advanced optoelectronic devices.
Nanocomposites: Embedding Al2Te3 nanoparticles or nanowires into a polymer or ceramic matrix could create composite materials with tailored mechanical, thermal, and electronic properties.
Integration of this compound into Complex Device Architectures
A major challenge in the practical application of any new semiconductor material is its integration into existing device fabrication processes, particularly CMOS (Complementary Metal-Oxide-Semiconductor) technology.
Key challenges and research directions in this area are:
Contact Engineering: Developing low-resistance ohmic contacts to Al2Te3 is crucial for efficient charge injection and extraction in electronic devices.
Dielectric Integration: Finding suitable gate dielectric materials that form a high-quality interface with Al2Te3 is essential for fabricating high-performance transistors.
Heterointegration: Developing processes to integrate Al2Te3-based devices with silicon-based electronics on the same chip will be necessary for creating complex and functional systems. Research on telluride-based heterojunctions with silicon has shown promise for photodetector applications. acs.org
Accelerated Materials Discovery via Advanced Computational Design
The traditional trial-and-error approach to materials discovery is time-consuming and expensive. Advanced computational methods, such as density functional theory (DFT) and machine learning, are poised to accelerate the discovery and design of new this compound-based materials.
Future applications of computational design in this field include:
First-Principles Calculations: Using DFT to predict the electronic, optical, and thermoelectric properties of new Al2Te3 derivatives and alloys.
High-Throughput Screening: Computationally screening large databases of potential dopants and alloying elements to identify candidates that are most likely to enhance specific properties.
Machine Learning Models: Developing machine learning models trained on experimental and computational data to predict the properties of new materials and guide experimental synthesis efforts.
Scalability of Fabrication Processes for Industrial Applications
For this compound to have a significant technological impact, scalable and cost-effective fabrication processes are essential. While laboratory-scale synthesis methods are well-established, transitioning to large-scale production presents a number of challenges.
Future research will need to address:
Scalable Synthesis of Nanomaterials: Developing methods for the large-scale production of high-quality Al2Te3 nanomaterials is crucial for their application in areas like thermoelectrics and printed electronics. Recent advances in the scalable production of other metal telluride nanosheets offer promising directions. nanotechnologyworld.orgresearchgate.netcas.cn
Chemical Vapor Transport (CVT): CVT is a promising technique for the scalable growth of high-quality crystals and thin films of tellurides. nanotechnologyworld.orgcas.cn
Solution-Based Processing: Developing solution-based synthesis and deposition techniques could enable low-cost, large-area fabrication of Al2Te3 thin films for applications such as solar cells and flexible electronics.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing high-purity aluminum telluride, and how do different synthesis conditions affect crystallographic properties?
- Methodological Answer : High-purity this compound (Al₂Te₃) can be synthesized via chemical vapor deposition (CVD), solvothermal synthesis, or laser ablation. Key parameters include precursor stoichiometry (e.g., Al and Te molar ratios), reaction temperature (typically 500–800°C for CVD), and inert gas flow rates to prevent oxidation. Post-synthesis, X-ray diffraction (XRD) and electron microscopy (SEM/TEM) are critical for verifying crystallinity and phase purity. For example, solvothermal methods using Te and Al precursors in ethylene glycol yield nanocrystalline Al₂Te₃ with controlled grain sizes, while CVD produces thin films suitable for optoelectronic applications .
Q. How can researchers accurately characterize the thermodynamic properties of this compound, such as vapor pressure and enthalpy of sublimation?
- Methodological Answer : Thermodynamic properties are measured using vacuum sublimation setups with quartz apparatus to avoid metal contamination. Vapor pressure is quantified via vacuum gauges, with temperature calibrated to ±1%. For Al₂Te₃, the vapor pressure of liquid and crystalline phases follows:
Enthalpy of sublimation (ΔH_sub) is derived from this equation, while melting enthalpy (ΔH_mel) is calculated using ΔH_mel = ΔH_sub - ΔH_evap. Error analysis must account for temperature (±1%), weighing (±0.1%), and pressure (±0.5%) uncertainties .
Advanced Research Questions
Q. What methodological challenges arise when analyzing the electronic structure of this compound in topological insulator applications?
- Methodological Answer : Challenges include distinguishing bulk vs. surface states in electronic band structures. Angle-resolved photoemission spectroscopy (ARPES) and density functional theory (DFT) simulations are used to map topological surface states. However, defects in Al₂Te₃ (e.g., Te vacancies) can mask these states. Cross-validation with magnetotransport measurements (e.g., quantum Hall effect) is recommended to confirm topological behavior, as demonstrated in HgTe quantum well studies .
Q. How should contradictory data on the phase transitions of this compound be reconciled in experimental studies?
- Methodological Answer : Discrepancies in phase transition temperatures or enthalpies often stem from impurities or measurement techniques. For example, calorimetry may yield higher ΔH_mel values than sublimation studies due to incomplete phase separation. Researchers should:
- Use high-purity starting materials (≥99.999% Al and Te).
- Validate results with multiple techniques (e.g., XRD for crystallinity, differential scanning calorimetry for thermal transitions).
- Report measurement uncertainties systematically, as total errors can exceed 6% in vapor pressure studies .
Q. What are the best practices for ensuring reproducibility in this compound thin-film deposition for optoelectronic devices?
- Methodological Answer : Reproducibility requires strict control of deposition parameters:
- Substrate temperature : Maintain ±5°C stability during CVD.
- Gas flow rates : Use mass flow controllers for Ar/H₂ carrier gases.
- Post-deposition annealing : Optimize time-temperature profiles to minimize Te vacancy formation.
Document all parameters in line with journal guidelines (e.g., Beilstein Journal’s experimental reproducibility standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
